8-Bromo-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound classified under the imidazo[1,2-a]pyridine family. It is characterized by the presence of both bromine and iodine substituents on its aromatic structure. The compound has a molecular formula of and a molecular weight of approximately 322.93 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
The synthesis of 8-bromo-3-iodoimidazo[1,2-a]pyridine can be achieved through several methods:
The molecular structure of 8-bromo-3-iodoimidazo[1,2-a]pyridine features:
BrC1=CC=CN2C(I)=CN=C12
, which illustrates the connectivity and arrangement of atoms within the molecule.8-Bromo-3-iodoimidazo[1,2-a]pyridine participates in various chemical reactions:
These reactions are facilitated by common reagents such as N-bromosuccinimide for bromination and various palladium catalysts for cross-coupling reactions.
The mechanism of action for 8-bromo-3-iodoimidazo[1,2-a]pyridine largely depends on its applications in medicinal chemistry:
The compound has been characterized by various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into its structural integrity and purity levels.
8-Bromo-3-iodoimidazo[1,2-a]pyridine has several significant applications:
Through these applications, 8-bromo-3-iodoimidazo[1,2-a]pyridine continues to be an important compound in both academic research and industrial settings.
Halogenation of the imidazo[1,2-a]pyridine core profoundly enhances biological activities through multiple mechanisms. The compound 8-bromo-3-iodoimidazo[1,2-a]pyridine (CAS 1232038-69-5, C₇H₄BrIN₂, MW 322.93 g/mol) exemplifies this strategic modification. Its documented pharmacological profiles include:
Table 1: Biological Activities of 8-Bromo-3-iodoimidazo[1,2-a]pyridine Analogues
Biological Activity | Experimental Findings | Mechanistic Insight | Reference Model |
---|---|---|---|
Anticancer Activity | Enhanced cytotoxicity in Au(III) complexes (IC₅₀: 62-102 μM) vs. ligands (220-320 μM) | DNA intercalation confirmed via hypochromicity (60% reduction) and viscosity changes | A549 lung adenocarcinoma |
Antitubercular Activity | MIC₉₀ ≤ 0.03–0.8 μM against MDR/XDR M. tuberculosis | QcrB inhibition disrupting oxidative phosphorylation | H37Rv, MDR-TB, XDR-TB strains |
Anticholinesterase Effects | IC₅₀ = 65-79 μM for halogenated derivatives | Binding to peripheral anionic site of AChE and acyl pocket of BChE | Ellman’s assay |
Antibacterial Activity | MIC 64-175 μg/mL against Gram-positive pathogens | Membrane disruption and enzyme inhibition predicted via docking | S. aureus, B. subtilis |
DNA Interaction Studies: Au(III) complexes incorporating halogenated imidazo[1,2-a]pyridine ligands exhibit strong DNA binding (Kb = 0.9 × 10⁵–1.6 × 10⁵ M⁻¹) evidenced by:
Anti-Tubercular Specificity: The 3-iodo-8-bromo substitution pattern contributes to exceptional potency against drug-resistant mycobacteria. Structure-activity relationship (SAR) studies demonstrate that:
Kinase Inhibition Potential: In silico target prediction analyses indicate a 26.7% probability for kinase modulation, suggesting potential applications in oncology targeting overactive kinase pathways [10].
The strategic incorporation of bromine (at C-8) and iodine (at C-3) creates a multifunctional building block with orthogonal reactivity and enhanced drug-like properties:
Electronic and Steric Effects:
Synthetic Versatility: The divergent reactivity enables sequential functionalization via cross-coupling:
Table 2: Reactivity Comparison of Bromine vs. Iodine Substituents
Reaction Parameter | C-3 Iodine | C-8 Bromine | Synergistic Advantage |
---|---|---|---|
Oxidation State | I⁰/I⁺/I³⁺ accessible | Stable Br⁰ | Sequential functionalization |
Transmetalation Kinetics | Fast oxidative addition (k = 10⁻²–10³ M⁻¹s⁻¹) | Moderate oxidative addition | Orthogonal Pd-catalyzed couplings |
Preferred Reactions | Sonogashira, Suzuki at 25°C | Negishi, Ullmann above 60°C | Regioselective derivatization |
Bond Dissociation Energy | 240 kJ/mol | 336 kJ/mol | Selective C–I activation first |
Regioselective Transformations:
Molecular Design Applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0